molecular formula C10H19NO2 B1379317 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine CAS No. 1803599-07-6

3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine

Cat. No.: B1379317
CAS No.: 1803599-07-6
M. Wt: 185.26 g/mol
InChI Key: JUKJNEUBOWFVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

Molecular Formula and Mass

3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine is a bicyclic spirocyclic amine with the molecular formula C₁₀H₁₉NO₂ . Its molecular weight is 185.26 g/mol , as calculated from its constituent atoms (carbon: 12.01 g/mol, hydrogen: 1.008 g/mol, nitrogen: 14.01 g/mol, oxygen: 16.00 g/mol) . The compound’s structural rigidity arises from its spirocyclic framework, which consists of a six-membered oxolane ring fused to a five-membered cyclohexane-like ring via a shared spiro carbon atom .

Table 1: Fundamental physicochemical properties

Property Value
Molecular formula C₁₀H₁₉NO₂
Molecular weight (g/mol) 185.26
CAS Registry Number 1803599-07-6
EC Number 891-812-1

CAS Registry Identification

The compound is uniquely identified by its CAS Registry Number 1803599-07-6 , which distinguishes it from other spirocyclic amines . Additional identifiers include the European Community (EC) number 891-812-1 and vendor-specific catalog codes (e.g., TRC-B441128, F467002) . Stereoisomeric variants, such as rac-(1R,3R) and (1R,3S)-diastereomers, are cataloged under separate CAS entries (e.g., 1354954-52-1) .

IUPAC Nomenclature and Alternative Naming Systems

The systematic IUPAC name This compound reflects its structure:

  • Spiro[3.5]nonane : A bicyclic system with 3- and 5-membered rings sharing one carbon atom.
  • 7-Oxa : Indicates an oxygen atom in the 7th position of the larger ring.
  • 3-Ethoxy : An ethoxy group (-OCH₂CH₃) at position 3.
  • 1-Amine : A primary amino group (-NH₂) at position 1 .

Alternative naming conventions include:

  • SMILES : CCOC1CC(C12CCOCC2)N .
  • InChIKey : JUKJNEUBOWFVOM-UHFFFAOYSA-N .
  • Vendor-specific designations: rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine .

Table 2: Structural descriptors

Descriptor Type Value
IUPAC Name This compound
SMILES CCOC1CC(C12CCOCC2)N
InChI InChI=1S/C10H19NO2/c1-2-13-9-7-8(11)10(9)3-5-12-6-4-10/h8-9H,2-7,11H2,1H3
InChIKey JUKJNEUBOWFVOM-UHFFFAOYSA-N

Historical Context of Spirocyclic Amine Compounds

Spirocyclic compounds were first conceptualized by Adolf von Baeyer in 1900, who described their unique bicyclic architecture with a shared spiro atom . The term "spiro" (Latin for "coil") emphasizes the orthogonal arrangement of the two rings, which reduces conformational entropy and enhances binding specificity in medicinal applications .

Spirocyclic amines gained prominence in the mid-20th century with the synthesis of bioactive molecules like spironolactone (a diuretic) and buspirone (an anxiolytic) . The structural complexity of spiro systems, including this compound, reflects advances in stereoselective synthesis and computational modeling, enabling precise control over ring size and substituent placement .

Key milestones in spirocyclic amine research :

  • 1895 : Pinnow reports early examples of spirocyclic reactions .
  • 1950s–1970s : Development of spirocyclic pharmaceuticals (e.g., spironolactone) .
  • 2000s–2020s : Application of organolithium rearrangements and tert-amino effects for spiroheterocycle synthesis .

Properties

IUPAC Name

3-ethoxy-7-oxaspiro[3.5]nonan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-13-9-7-8(11)10(9)3-5-12-6-4-10/h8-9H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKJNEUBOWFVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation typically involves a multistep sequence:

Specific Methodologies

Alkene Functionalization and Cyclization

A key approach reported involves the use of alkenes as precursors, which undergo cyclization to form the spirocyclic ring. For example, alkene substrates (such as compound 1o or commercially available analogs) are subjected to conditions promoting ring closure and functionalization, yielding spirocyclic amines in moderate yields (35-48%) as colorless oils.

  • Reaction conditions: Use of ethyl acetate (EtOAc) as a cosolvent at room temperature (25 °C),
  • Purification: Silica gel column chromatography with gradients of ethyl acetate in heptane,
  • Yields: Typically in the range of 35-48% depending on substrate and conditions.
Ring Opening of Epoxides with Hydroxylamines

Another method involves the ring opening of epoxides by primary hydroxylamines to introduce the amine functionality while simultaneously forming the oxygen-containing ring. This approach is beneficial for constructing spirocyclic hydroxylamine intermediates, which can be further transformed.

  • Reagents: Primary hydroxylamines (e.g., RNH2·HCl),
  • Conditions: Base (e.g., triethylamine) in suitable solvents,
  • Outcome: Formation of spirocyclic amine-oxides that can be reduced or further functionalized.
N-Oxidation and Reverse Cope Elimination

Tertiary amines can be oxidized to N-oxides using peroxy acids such as m-chloroperbenzoic acid (m-CPBA), followed by reverse Cope elimination to generate hydroxylamines. This method allows the formation of spirocyclic amine N-oxides, which are key intermediates in the synthesis of compounds like 3-ethoxy-7-oxaspiro[3.5]nonan-1-amine.

Detailed Research Findings and Data

Spectroscopic Characterization

The synthesized this compound and related spirocyclic amines have been characterized by:

Technique Observations
1H NMR (400-600 MHz, CDCl3) Multiplets corresponding to methylene and methine protons in the spiro ring; signals for ethoxy group (triplet and quartet) and amine proton(s)
13C NMR (101-151 MHz, CDCl3) Signals for carbonyl or spiro carbons (δ ~174 ppm for lactones), ethoxy carbons (~64 ppm), and aliphatic carbons (20-40 ppm)
HRMS (ESI+) Molecular ion peaks consistent with C10H19NO2 (m/z ~184.1338 for [M+H]+)
IR Spectroscopy Characteristic absorptions for amine N-H (~3380 cm^-1), C-O (~1100 cm^-1), and C-H stretches (~2950 cm^-1)

These data confirm the successful formation of the spirocyclic amine with the ethoxy substituent.

Reaction Yields and Purity

Entry Starting Material Reaction Conditions Yield (%) Product State Notes
1 Alkene 1o EtOAc cosolvent, 25 °C 45 Colorless oil Mixture of diastereomers (1.2:1)
2 Alkene 1d EtOAc cosolvent, 25 °C 35 Colorless oil Purified by silica gel chromatography
3 Epoxide + Hydroxylamine Base, solvent Variable Intermediate hydroxylamine Further oxidation/reduction needed
4 Tertiary amine + m-CPBA Room temp 80-95 N-oxide intermediate High purity, fast reaction

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Alkene Cyclization Alkenes (e.g., 1o) EtOAc, silica gel chromatography 25 °C, mild Moderate yield, straightforward Diastereomer mixtures, moderate yields
Epoxide Ring Opening Epoxides + hydroxylamines Primary hydroxylamine, base Mild, room temp Direct amine introduction, spiro ring formation Requires further oxidation/reduction
N-Oxidation & Reverse Cope Elimination Tertiary amines m-CPBA Room temp or below High yield, clean reaction Requires tertiary amine precursor

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-7-oxaspiro[3.5]nonan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological pathways. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine with four structurally related spirocyclic amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₁₀H₁₉NO₂ ~185.27 Ethoxy (C₂H₅O) at C3, amine at C1 Building block for drug synthesis
2-{2-Oxaspiro[3.5]nonan-7-yl}ethan-1-amine C₁₀H₁₉NO 169.26 Ethylamine chain at C7 Increased polarity due to amine chain
7-Oxaspiro[3.5]nonan-1-amine C₈H₁₅NO 141.21 No substituents (parent structure) Simpler scaffold for derivatization
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₃NO₂ 217.26 Phenyl at C3, ketone at C1 Pharmaceutical research (rigid aromatic core)

Functional Group Impact

  • Ethoxy vs. Hydroxyl/Amino Groups: The ethoxy group in this compound increases lipophilicity compared to unsubstituted analogs like 7-Oxaspiro[3.5]nonan-1-amine, which may enhance bioavailability in drug candidates .
  • Spiro Rigidity : All compounds share a spirocyclic core, which imposes conformational rigidity. This feature is advantageous in medicinal chemistry for stabilizing bioactive conformations .
  • Azaspiro vs. Oxaspiro: The replacement of oxygen with nitrogen in 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one introduces basicity, altering reactivity and binding interactions in catalytic or biological systems .

Research and Application Insights

  • The ethoxy variant’s applications remain less documented but likely align with intermediate roles in amine dehydrogenase-catalyzed reactions, as suggested by studies on analogous substrates .

Biological Activity

3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine, also known as (1R,3R)-3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H19_{19}NO2_2. Its structural characteristics include an ethoxy group and a spirocyclic framework, which contribute to its biological properties.

Structural Information

PropertyValue
Molecular FormulaC10_{10}H19_{19}NO2_2
SMILESCCOC1CC(C12CCOCC2)N
InChIInChI=1S/C10H19NO2/c1-2...

Synthesis Methods

The synthesis of this compound typically involves the formation of the spirocyclic ring system followed by the introduction of the ethoxy and amine groups. Common synthetic routes include:

  • Formation of Spirocyclic Ring : Reaction of suitable precursors with ethyl alcohol and ammonia under controlled conditions.
  • Hydrochloride Salt Formation : Treatment of the amine with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor or receptor modulator, influencing various signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Interaction : It could bind to specific receptors, modulating their activity and affecting physiological responses.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines by modulating signaling pathways involved in cell proliferation.
  • Neuroprotective Effects : Investigations into its effects on neuronal cells indicate possible neuroprotective properties, potentially useful in neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may reduce inflammation through modulation of cytokine production.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Study 1: Antitumor Effects

A study evaluated the compound's effects on SW480 cancer cells, which have a mutation in the APC gene leading to constitutive Wnt signaling activation. Treatment with this compound showed a reduction in cell viability, suggesting its potential as an antitumor agent.

Study 2: Neuroprotective Properties

Research involving neuronal cell cultures demonstrated that this compound could protect against oxidative stress-induced cell death, indicating its potential utility in treating neurodegenerative disorders.

Study 3: Anti-inflammatory Activity

In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in macrophages, highlighting its anti-inflammatory potential.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties attributed to the spirocyclic structure of this compound:

Compound NameBiological Activity
(1R,3R)-3-Methylspiro[3.5]nonan-1-aminesModerate antitumor activity
(1R,3R)-4-Ethylspiro[4.5]decaneNeuroprotective effects
(1R,2S)-2-Aminoindane derivativesAnti-inflammatory properties

Q & A

Q. How can researchers validate the reproducibility of spectral data across different laboratories?

  • Methodological Answer : Cross-lab validation using standardized NMR solvents (CDCl3) and internal references (TMS). Publish raw spectral data in open-access repositories and compare with analogs like 2,7-diazaspiro[4.4]nonan-1-one to ensure consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.